N-Stearoylglycine

Vue d'ensemble

Description

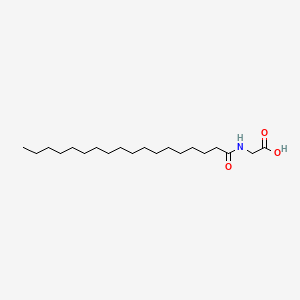

N-Stearoylglycine is a fatty acid amide resulting from the formal condensation of the carboxy group of octadecanoic acid with the amino group of glycine . It is a N-acylglycine 18:0 and a fatty amide . It is functionally related to an octadecanoic acid . It is a lipid and has a small ionizable polar headgroup whose charge is pH dependent and whose amide moiety can form H-bonded network between adjacent molecules in ordered films .

Molecular Structure Analysis

N-Stearoylglycine has a molecular formula of C20H39NO3 . Its InChI is InChI=1S/C20H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h2-18H2,1H3,(H,21,22)(H,23,24) . The Canonical SMILES is CCCCCCCCCCCCCCCCCC(=O)NCC(=O)O .Applications De Recherche Scientifique

Peptoid Secondary Structure Influence

N-Stearoylglycine, as a part of the N-substituted glycine oligomers family, known as peptoids, plays a role in influencing the secondary structure of peptoids. Research has shown that the introduction of certain aromatic side-chain structures, similar to those in N-Stearoylglycine, can significantly impact the local backbone conformation of peptoids (Fowler, Luechapanichkul, & Blackwell, 2009).

Role in Spinal Cord and Analgesia

N-Stearoylglycine is part of a class of endogenous lipids like N-arachidonyl-glycine (NAGly), which is generated within the spinal cord. These compounds play a role in producing spinally mediated analgesia through non-cannabinoid mechanisms. They are crucial in understanding the actions within the superficial dorsal horn, a key site for many analgesic agents (Jeong, Vandenberg, & Vaughan, 2010).

Metabolomics Analysis and Diabetes Study

In metabolomics, N-Stearoylglycine derivatives, categorized under N-Acyl glycines (NAGlys), are used in diagnosing metabolic diseases. A study demonstrated a method for detecting NAGlys in plasma and urine, revealing their potential as diagnostic biomarkers for type II diabetes and related complications (Xiang et al., 2023).

Pain Treatment and Glycine Transport

N-Stearoylglycine, as part of N-arachidonyl-glycine (NAGly) family, has shown potential as an analgesic. It's understood that NAGly inhibits glycine transport by GlyT2, a novel target for drug development in treating pain, especially neuropathic pain. This underlines the significance of compounds like N-Stearoylglycine in developing new pain relief methods (Vandenberg, Ryan, Carland, Imlach, & Christie, 2014).

Role in Lipid Signaling

N-Stearoylglycine belongs to a family of N-acyl glycines, an important class of lipid signaling molecules. These compounds exhibit a range of biological activities like antinociceptive and anti-inflammatory effects, and they're found throughout the body, suggesting region-specific functionality. Understanding their biosynthesis and metabolism is crucial for comprehending their roles in various physiological processes (Bradshaw, Rimmerman, Hu, Burstein, & Walker, 2009).

Mécanisme D'action

Target of Action

N-Stearoylglycine is a lipid molecule that has been used in the study of bioactive N-acyl amides . It is known to interact with primary sensory neurons . The compound’s primary targets are these neurons, where it can induce a significant level of calcium influx .

Mode of Action

N-Stearoylglycine interacts with its targets, the primary sensory neurons, by inducing a significant level of calcium influx . This influx is still markedly lower than that induced by N-palmitoyl glycine . The compound’s amide moiety can form a hydrogen-bonded network between adjacent molecules in ordered films , which could be part of its interaction with its targets.

Biochemical Pathways

It is known that n-acyl glycines, including n-stearoylglycine, can be efficiently degraded by fatty acid amide hydrolase (faah) . FAAH is a microsomal enzyme involved in the hydrolysis of several bioactive amides and esters and can regulate in vivo levels of N-Stearoylglycine .

Pharmacokinetics

It is known that n-acyl glycines, including n-stearoylglycine, can be efficiently degraded by faah . This suggests that the compound’s bioavailability may be influenced by the activity of this enzyme.

Result of Action

The molecular and cellular effects of N-Stearoylglycine’s action include a significant level of calcium influx in primary sensory neurons . This influx is still markedly lower than that induced by N-palmitoyl glycine . Endogenous levels of N-Stearoylglycine have been found in the skin .

Action Environment

The action, efficacy, and stability of N-Stearoylglycine can be influenced by environmental factors such as pH. The compound has a small ionizable polar headgroup whose charge is pH-dependent . This suggests that changes in pH could potentially affect the compound’s interaction with its targets and its overall action.

Propriétés

IUPAC Name |

2-(octadecanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h2-18H2,1H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYROBDNFIWNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935894 | |

| Record name | N-(1-Hydroxyoctadecylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Stearoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

N-Stearoylglycine | |

CAS RN |

6333-54-6, 158305-64-7 | |

| Record name | Stearoylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6333-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine stearamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006333546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Stearoylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158305647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC15863 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Hydroxyoctadecylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

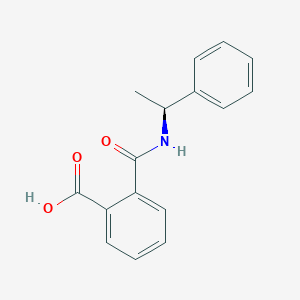

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What insights do microscopy techniques provide into the morphology and organization of N-Stearoylglycine layers on solid supports?

A2: Microscopy techniques like Atomic Force Microscopy (AFM) and Electrochemical Scanning Tunneling Microscopy (EC STM) offer valuable insights into the morphology and organization of N-Stearoylglycine (1) layers transferred onto solid supports. [] AFM images reveal that (1) forms platelet-like structures indicative of a multilayer phase when deposited on certain substrates. [] EC STM, utilizing a gold (111) substrate, enables the study of the adsorption layer's nature and organization as a function of potential. [] These techniques contribute to a deeper understanding of the relationship between the molecular structure of (1), its self-assembly behavior, and the resulting morphology on different surfaces.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-3,3',5-triol](/img/structure/B1329598.png)